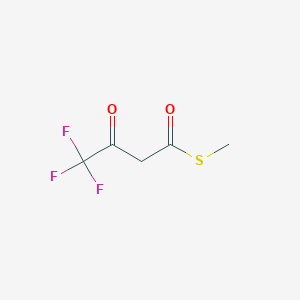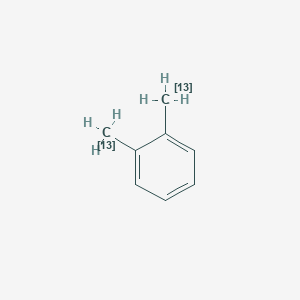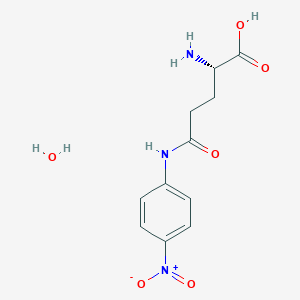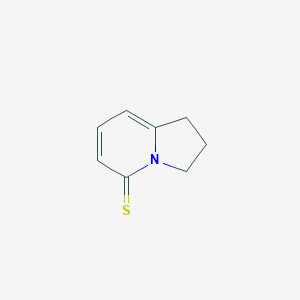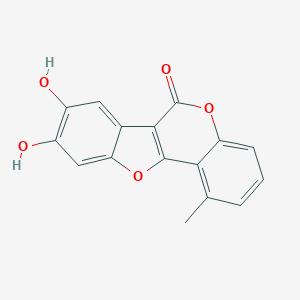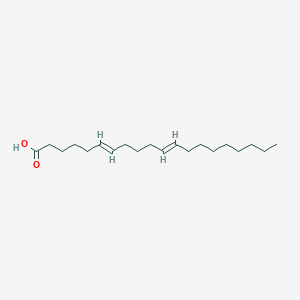
6,11-Icosadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Icosadienoic acid is a polyunsaturated fatty acid that belongs to the omega-6 family of fatty acids. It is also known as eicosadienoic acid or 20:2(n-6). This fatty acid is found in various plant and animal sources, including fish, nuts, and seeds. 6,11-Icosadienoic acid has gained attention in scientific research due to its potential health benefits and therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6,11-Icosadienoic acid is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It also activates certain enzymes involved in lipid metabolism and enhances insulin sensitivity.
Biochemical and Physiological Effects:
6,11-Icosadienoic acid has various biochemical and physiological effects on the body. It has been shown to reduce inflammation, improve lipid metabolism, and enhance insulin sensitivity. It also has antioxidant properties and can protect against oxidative stress. In addition, 6,11-Icosadienoic acid has been shown to improve skin health, cognitive function, and immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,11-Icosadienoic acid in lab experiments include its availability, stability, and affordability. It is also easy to synthesize or extract from natural sources. However, the limitations include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 6,11-Icosadienoic acid. These include studying its effects on different types of cancer, exploring its potential as a therapeutic agent for metabolic disorders, and investigating its role in cognitive function and neurodegenerative diseases. Further research is also needed to determine the optimal dosage and safety profile of 6,11-Icosadienoic acid.
Métodos De Síntesis
6,11-Icosadienoic acid can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of linoleic acid with iodine and silver acetate, followed by hydrogenation and dehydrogenation. The extraction method involves the isolation of the fatty acid from natural sources, such as fish oil, nut oils, and seed oils. The extracted oil is then purified and concentrated to obtain 6,11-Icosadienoic acid.
Aplicaciones Científicas De Investigación
6,11-Icosadienoic acid has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to improve lipid metabolism and reduce the risk of cardiovascular diseases. In addition, 6,11-Icosadienoic acid has been studied for its effects on the immune system, skin health, and cognitive function.
Propiedades
Número CAS |
122458-81-5 |
|---|---|
Nombre del producto |
6,11-Icosadienoic acid |
Fórmula molecular |
C20H36O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(6E,11E)-icosa-6,11-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,14-15H,2-8,11-13,16-19H2,1H3,(H,21,22)/b10-9+,15-14+ |
Clave InChI |
JCIGYPWFRJJJJC-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCC/C=C/CCCCC(=O)O |
SMILES |
CCCCCCCCC=CCCCC=CCCCCC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCC=CCCCCC(=O)O |
Sinónimos |
6,11-eicosadienoic acid 6,11-icosadienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)
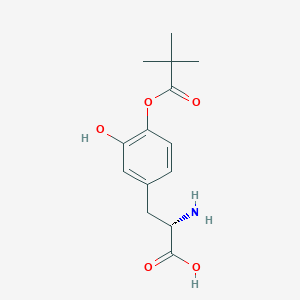
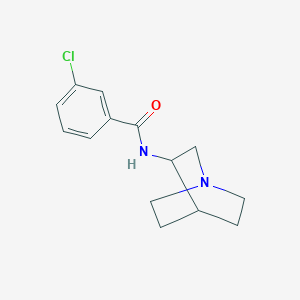
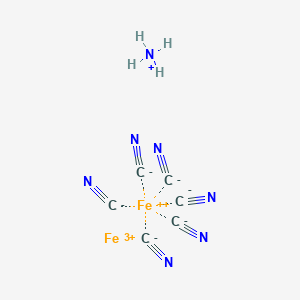
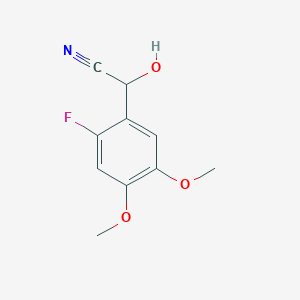
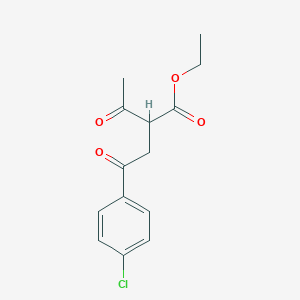
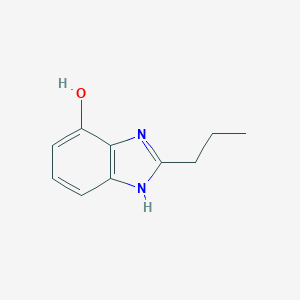
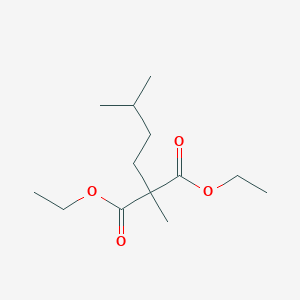
![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)
